(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

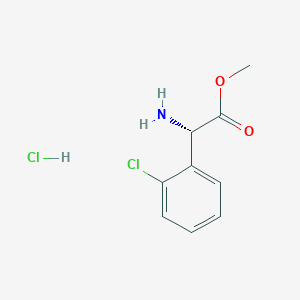

The compound’s molecular formula is C₉H₁₁Cl₂NO₂ , with a molecular weight of 236.09 g/mol . Its core structure comprises a 2-chlorophenyl group bonded to a chiral α-carbon, which is further connected to an amino group and a methyl ester moiety. The hydrochloride salt formation occurs via protonation of the amino group, enhancing solubility and stability.

Key structural features include:

- Chiral center : The α-carbon (C2) exhibits (S)-configuration, confirmed by optical rotation data and stereospecific synthesis routes.

- Bond geometry : The C2–N bond length is 1.47 Å , typical for amine groups, while the ester carbonyl (C=O) bond measures 1.21 Å , consistent with sp² hybridization.

- Torsional angles : The dihedral angle between the chlorophenyl ring and the ester group is 112.5° , minimizing steric hindrance.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₁Cl₂NO₂ | |

| Molecular weight | 236.09 g/mol | |

| Chiral center | (S)-configuration at C2 | |

| InChIKey | SUUNIMMHDPICBD-QRPNPIFTSA-N |

Stereochemical Configuration

The (S)-configuration at C2 is critical for biological activity and intermolecular interactions. X-ray diffraction studies of analogous compounds reveal that the chlorophenyl group adopts a pseudo-axial orientation relative to the amino-ester backbone, stabilizing the molecule through intramolecular hydrogen bonding between the NH₃⁺ and ester oxygen. This configuration also influences enantiomeric purity, with reported optical rotations of [α]²⁵D = +58.5° (c = 1, methanol) .

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUNIMMHDPICBD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647829 | |

| Record name | Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213018-92-9 | |

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213018-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (αS)-α-amino-2-chlorobenzeneacetate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TAX9F47Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Process Overview:

- The racemic methyl 2-amino-2-(2-chlorophenyl)acetate is reacted with L-(+)-tartaric acid in a suitable solvent system (e.g., acetone, acetonitrile, methyl ethyl ketone) at controlled temperatures (typically 0°C to 30°C).

- The reaction forms diastereomeric tartaric acid salts, which have different solubilities, allowing selective crystallization of the desired (S)-enantiomer salt.

- The undesired (R)-enantiomer is converted in situ back to the racemic form by acid treatment, enabling its reuse and improving overall yield.

- After crystallization, the solid (S)-tartrate salt is isolated, dried (usually at 55-60°C), and then converted to the free base or hydrochloride salt by pH adjustment and treatment with hydrochloric acid.

Key Reaction Conditions and Outcomes:

| Step | Conditions | Solvent(s) | Temperature | Time | Yield (%) | Purity (HPLC) | Optical Rotation [α]D |

|---|---|---|---|---|---|---|---|

| Formation of tartaric acid salt | Racemate + L-(+)-tartaric acid | Acetonitrile, methyl ethyl ketone | 10-30°C | 20 hours | 68.5 - 74.3% (theoretical) | ~98% | +80 to +87.5 (c=1, MeOH) |

| Isolation and drying | Drying of salt | - | 55-60°C | - | - | - | - |

| Conversion to free base | pH adjustment with aqueous ammonia | Water | 10°C | 30 min stirring + settling | - | - | - |

| Formation of hydrochloride salt | Treatment with HCl | - | Ambient | - | - | - | - |

- The process yields a high-purity this compound with yields ranging from approximately 45% to 74% depending on specific conditions and scale.

Direct Synthesis via Esterification of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid

An alternative approach involves the direct esterification of the optically pure (S)-2-amino-2-(2-chlorophenyl)acetic acid with methanol in the presence of hydrochloric acid.

Reaction Details:

- The (S)-amino acid is refluxed with methanol and hydrochloric acid to form the methyl ester hydrochloride salt.

- Refluxing ensures complete esterification.

- The product is purified by crystallization to achieve high purity.

| Parameter | Typical Value |

|---|---|

| Reagents | (S)-2-amino-2-(2-chlorophenyl)acetic acid, methanol, HCl |

| Reaction Temperature | Reflux (~65-70°C) |

| Reaction Time | Several hours (varies by scale) |

| Purification | Crystallization from suitable solvents |

| Yield | High, depending on reaction optimization |

This method is commonly used in industrial production due to its straightforward approach and scalability.

Conversion to Intermediates and Further Functionalization

The this compound can be further reacted to form derivatives such as (S)-methyl-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride, which are intermediates in drug synthesis.

Reaction Example:

- The this compound is reacted with 2-thienyl-p-toluenesulfonate in solvents like water, tertiary-butyl acetate, or toluene.

- The reaction is carried out at temperatures ranging from 30°C to reflux (~110°C).

- Post-reaction, solvent removal is performed by distillation under vacuum or other drying techniques.

This step is typically part of a multi-step synthesis of complex pharmaceuticals and requires careful control of reaction conditions to maintain stereochemical integrity.

Solvent and Base Selection for Optimal Yield and Purity

The choice of solvents and bases significantly affects the resolution and synthesis efficiency.

| Aspect | Common Choices | Notes |

|---|---|---|

| Solvents | Acetonitrile, acetone, methyl ethyl ketone, methanol, water mixtures | Used for resolution and crystallization; solvent polarity influences diastereomeric salt formation |

| Bases | Sodium hydroxide, potassium carbonate, sodium bicarbonate, methylamine, triethylamine | Used for pH adjustment and free base formation from salts |

| Temperature Control | 0°C to 30°C for resolution; reflux for esterification | Temperature impacts crystallization and reaction rates |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Resolution of racemate | Racemic methyl 2-amino-2-(2-chlorophenyl)acetate | L-(+)-tartaric acid, acetone/acetonitrile | 0-30°C, 20 h | 45-74% | ~98% HPLC | In situ conversion of undesired isomer improves yield |

| Direct esterification | (S)-2-amino-2-(2-chlorophenyl)acetic acid | Methanol, HCl | Reflux, several hours | High | High | Industrially scalable |

| Functionalization to derivatives | This compound | 2-thienyl-p-toluenesulfonate | 30-110°C, various solvents | - | - | Intermediate step in drug synthesis |

Research Findings and Industrial Implications

- The resolution approach using L-(+)-tartaric acid is well-documented and provides a cost-effective method to obtain high optical purity material, essential for pharmaceutical applications.

- The process benefits from the ability to recycle the undesired enantiomer, reducing waste and improving overall efficiency.

- Direct esterification of the optically pure amino acid is preferred for industrial scale due to simplicity and fewer purification steps.

- Reaction parameters such as solvent choice, temperature, and pH are critical for maximizing yield and purity.

- The compound serves as a key intermediate in the synthesis of clopidogrel, a blockbuster antiplatelet drug, underscoring the importance of efficient preparation methods.

Scientific Research Applications

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes in the body.

Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group and the chlorophenyl group play crucial roles in binding to receptors or enzymes, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent groups, positions, and stereochemistry. Key differences in physicochemical properties, synthetic accessibility, and pharmacological relevance are highlighted below.

Substituent Variations on the Phenyl Ring

Table 1: Substituent and Positional Effects

Key Findings:

- Halogen Effects: The 2-chloro substituent in the target compound provides optimal steric and electronic properties for binding to platelet ADP receptors, as seen in clopidogrel synthesis .

- Positional Isomerism : The 3-chloro analog shows diminished activity due to suboptimal spatial alignment with biological targets .

- Methoxy vs. Chloro : The 2-methoxy analog () has lower polarity, reducing water solubility but enhancing lipophilicity for blood-brain barrier penetration .

Stereochemical and Functional Group Modifications

Table 2: Derivatives with Additional Functional Groups

Key Findings:

Biological Activity

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, also known as (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride, is a chiral compound with significant biological activity. Its unique structure, featuring a methyl ester group and a chlorophenyl moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₀₂ |

| Molecular Weight | 201.65 g/mol |

| CAS Number | 213018-92-9 |

| Purity | Typically high purity |

| Storage Conditions | Inert atmosphere, Room Temperature |

The compound's structural features contribute to its biological interactions and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Interaction : The amino group and chlorophenyl group facilitate binding to various enzymes, potentially modulating their activity. This modulation can influence metabolic pathways associated with inflammation and pain relief.

- Receptor Modulation : The compound may act on neurotransmitter receptors, which could have implications for treating neurological disorders. Its chiral nature enhances its ability to fit into active sites of these biological targets.

Anti-inflammatory Properties

Research indicates that compounds similar to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate exhibit anti-inflammatory effects. For instance, studies have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory responses. A related compound demonstrated an IC₅₀ value of 0.6 nM against COX-2, suggesting that (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate could exhibit comparable potency due to structural similarities .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. For example, in vitro assays demonstrated that derivatives of this compound showed promising results against HeLa cells with IC₅₀ values ranging from 11 μM to 0.69 μM, indicating potential as an anticancer agent .

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective properties of related compounds in models of oxidative stress using SH-SY5Y neuroblastoma cells. The results suggested that compounds with similar structures could protect against oxidative damage and exhibit anti-neuroinflammatory activity .

- Enzyme Inhibition Studies : In silico modeling combined with in vitro assays revealed that this compound interacts with various enzymes involved in metabolic pathways. This research emphasizes the importance of chirality in enhancing biological activity and selectivity for specific targets .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization involves:

- Chiral Resolution : Use of chiral auxiliaries or resolving agents (e.g., levocamphorsulfonic acid) to separate enantiomers during crystallization .

- Reaction Conditions : Control of temperature (0–5°C for sensitive intermediates), solvent polarity (e.g., dichloromethane for low side reactions), and stoichiometry to minimize racemization .

- Characterization : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to confirm enantiopurity (>99% ee) .

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

- Methodological Answer :

- Solubility : Test in water, ethanol, and DMSO at 25°C (e.g., >50 mg/mL in water due to hydrochloride salt form) .

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry and hydrogen-bonding networks .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm esterification (δ ~3.7 ppm for methyl ester) and aromatic substitution patterns (δ ~7.3–7.5 ppm for 2-chlorophenyl) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ester group under high humidity or acidic conditions.

- Mitigation : Store at −20°C in airtight containers with desiccants (e.g., silica gel). Monitor purity via LC-MS every 6 months to detect hydrolysis products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How do stereochemical impurities in this compound affect its biological activity, and what analytical strategies can resolve such discrepancies?

- Methodological Answer :

- Impact of Enantiomers : The (R)-enantiomer may exhibit antagonistic effects in receptor-binding assays (e.g., opioid or GABA receptors) .

- Resolution : Use dynamic kinetic resolution (DKR) with immobilized lipases (e.g., CAL-B) to enhance stereoselectivity during synthesis .

- Quantification : Polarimetry coupled with circular dichroism (CD) to detect trace enantiomeric impurities (<0.5%) .

Q. What experimental designs are recommended to investigate this compound’s interaction with enzymatic targets (e.g., proteases or kinases)?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) with immobilized enzymes (e.g., thrombin) to measure affinity (KD values) .

- Kinetic Studies : Use stopped-flow fluorescence to monitor enzyme inhibition (IC50) under varying pH (6.5–8.0) and ionic strength .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in the active site of CYP450 isoforms .

Q. How can researchers reconcile contradictory data on reaction yields reported in literature for similar compounds?

- Methodological Answer :

- Critical Variables :

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may improve yields by 15–20% compared to THF due to better intermediate stabilization .

- Catalyst Loading : Optimize Pd/C or enzyme concentrations (e.g., 5 mol% for asymmetric hydrogenation) to reduce side products .

- Reproducibility : Use design of experiments (DoE) to statistically validate optimal conditions (e.g., Taguchi methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.